molecular formula C8H5NO4 B590717 4,7-Dihydroxyindoline-2,3-dione CAS No. 128943-01-1

4,7-Dihydroxyindoline-2,3-dione

Cat. No. B590717
M. Wt: 179.131
InChI Key: GJXVXACGIWSWJE-UHFFFAOYSA-N
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Description

4,7-Dihydroxyindoline-2,3-dione (also known as 2,3-indolinedione or indigo-5,6-quinone) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of indigo, a natural dye that has been used for centuries. 4,7-Dihydroxyindoline-2,3-dione has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 4,7-Dihydroxyindoline-2,3-dione involves the oxidation of the compound to form an unstable intermediate, which can react with various biological molecules such as proteins, nucleic acids, and lipids. This reaction can lead to the formation of covalent bonds between the compound and the biological molecules, which can alter their structure and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,7-Dihydroxyindoline-2,3-dione depend on the concentration of the compound and the type of biological molecule it interacts with. At low concentrations, the compound has been shown to have antioxidant properties, while at high concentrations, it can act as a pro-oxidant and induce oxidative stress in cells. The compound has also been shown to have anti-inflammatory properties and has been used to treat various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,7-Dihydroxyindoline-2,3-dione in lab experiments is its stability and ease of synthesis. The compound is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Researchers must exercise caution when handling and using the compound in experiments.

Future Directions

There are several future directions for the use of 4,7-Dihydroxyindoline-2,3-dione in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. The compound's unique properties make it a promising candidate for drug development. Additionally, the compound's use in materials science and catalysis is an area of ongoing research. Researchers are also exploring the use of this compound as a biosensor for the detection of various biological molecules.
In conclusion, 4,7-Dihydroxyindoline-2,3-dione is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science. While there are limitations to its use, the compound's potential for drug development and other applications make it a promising area of future research.

Synthesis Methods

The synthesis of 4,7-Dihydroxyindoline-2,3-dione can be achieved through various methods, including the oxidation of indigo, the reaction of indigo with nitric acid, and the reaction of indigo with potassium permanganate. The most common method involves the oxidation of indigo using a mixture of nitric acid and sulfuric acid.

Scientific Research Applications

4,7-Dihydroxyindoline-2,3-dione has been extensively used in scientific research due to its unique properties. One of its most significant applications is in the field of biochemistry. This compound has been used as a model compound to study the mechanism of action of various enzymes, including peroxidases and laccases. It has also been used as a substrate to study the activity of various oxidases.

properties

IUPAC Name

4,7-dihydroxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-3-1-2-4(11)6-5(3)7(12)8(13)9-6/h1-2,10-11H,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXVXACGIWSWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dihydroxyindoline-2,3-dione

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